molecular formula C19H17ClN4O4 B11472585 3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11472585
M. Wt: 400.8 g/mol
InChI Key: FXTKBVPTKLYRQU-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring and the chlorophenyl group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol under reflux conditions to yield 3-(4-chlorophenyl)-1,2,4-oxadiazole.

    Amidation reaction: The 1,2,4-oxadiazole derivative is then reacted with ethyl 3-methoxybenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit enzymes involved in the biosynthesis of the bacterial cell wall . The compound may also interact with viral proteins, disrupting their function and inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and chlorophenyl group but differ in other substituents.

    3-methoxybenzamide derivatives: These compounds share the benzamide structure with a methoxy group but lack the oxadiazole ring.

Uniqueness

N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is unique due to the combination of the 1,2,4-oxadiazole ring, chlorophenyl group, and methoxybenzamide moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C19H17ClN4O4

Molecular Weight

400.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O4/c1-27-15-4-2-3-13(11-15)17(25)21-9-10-22-18(26)19-23-16(24-28-19)12-5-7-14(20)8-6-12/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,26)

InChI Key

FXTKBVPTKLYRQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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